molecular formula C14H20FNO2S B7559633 4-fluoro-N-methyl-N-(2-methylcyclohexyl)benzenesulfonamide

4-fluoro-N-methyl-N-(2-methylcyclohexyl)benzenesulfonamide

Cat. No. B7559633
M. Wt: 285.38 g/mol
InChI Key: FBKBLFCTHJEQIJ-UHFFFAOYSA-N
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Description

4-fluoro-N-methyl-N-(2-methylcyclohexyl)benzenesulfonamide, also known as F2695, is a chemical compound that has attracted scientific interest due to its potential therapeutic properties. This compound is a selective antagonist of the TRPV1 receptor, which is involved in pain perception and inflammation. In

Mechanism of Action

4-fluoro-N-methyl-N-(2-methylcyclohexyl)benzenesulfonamide acts as a selective antagonist of the TRPV1 receptor, which is a member of the transient receptor potential (TRP) ion channel family. TRPV1 is involved in pain perception, inflammation, and thermoregulation. By blocking TRPV1, 4-fluoro-N-methyl-N-(2-methylcyclohexyl)benzenesulfonamide can reduce pain and inflammation without affecting normal physiological functions.
Biochemical and Physiological Effects
4-fluoro-N-methyl-N-(2-methylcyclohexyl)benzenesulfonamide has been shown to reduce pain and inflammation in animal models without causing significant side effects. In addition, 4-fluoro-N-methyl-N-(2-methylcyclohexyl)benzenesulfonamide has been found to have a favorable pharmacokinetic profile, with good oral bioavailability and a long half-life. 4-fluoro-N-methyl-N-(2-methylcyclohexyl)benzenesulfonamide has also been shown to have anti-tumor activity, suggesting a potential role in cancer therapy.

Advantages and Limitations for Lab Experiments

4-fluoro-N-methyl-N-(2-methylcyclohexyl)benzenesulfonamide has several advantages for lab experiments, including its high potency and selectivity for TRPV1, as well as its favorable pharmacokinetic profile. However, 4-fluoro-N-methyl-N-(2-methylcyclohexyl)benzenesulfonamide has some limitations, including its low solubility in aqueous solutions and its potential toxicity at high doses.

Future Directions

There are several future directions for research on 4-fluoro-N-methyl-N-(2-methylcyclohexyl)benzenesulfonamide, including:
1. Further studies on the mechanism of action of 4-fluoro-N-methyl-N-(2-methylcyclohexyl)benzenesulfonamide and its potential therapeutic targets beyond TRPV1.
2. Development of more efficient synthesis methods for 4-fluoro-N-methyl-N-(2-methylcyclohexyl)benzenesulfonamide and its analogs.
3. Evaluation of the efficacy and safety of 4-fluoro-N-methyl-N-(2-methylcyclohexyl)benzenesulfonamide in clinical trials for pain management, inflammation, and cancer.
4. Exploration of the potential of 4-fluoro-N-methyl-N-(2-methylcyclohexyl)benzenesulfonamide as a tool for studying TRPV1 function and its role in disease.
5. Investigation of the potential of 4-fluoro-N-methyl-N-(2-methylcyclohexyl)benzenesulfonamide in combination with other drugs for enhanced therapeutic efficacy.
Conclusion
4-fluoro-N-methyl-N-(2-methylcyclohexyl)benzenesulfonamide is a promising compound with potential therapeutic properties in pain management, inflammation, and cancer. Its selective antagonist activity on TRPV1 receptor has been well-studied in preclinical studies. Although 4-fluoro-N-methyl-N-(2-methylcyclohexyl)benzenesulfonamide has some limitations, its favorable pharmacokinetic profile and high potency make it a promising candidate for further research. Future studies should focus on exploring 4-fluoro-N-methyl-N-(2-methylcyclohexyl)benzenesulfonamide's mechanism of action, evaluating its efficacy and safety in clinical trials, and investigating its potential in combination with other drugs.

Synthesis Methods

The synthesis of 4-fluoro-N-methyl-N-(2-methylcyclohexyl)benzenesulfonamide involves several steps, starting with the reaction of 2-methylcyclohexanone with methylamine to produce N-methyl-2-methylcyclohexylamine. This intermediate is then reacted with 4-fluorobenzenesulfonyl chloride to yield 4-fluoro-N-methyl-N-(2-methylcyclohexyl)benzenesulfonamide. The purity and yield of 4-fluoro-N-methyl-N-(2-methylcyclohexyl)benzenesulfonamide can be improved through recrystallization and chromatography techniques.

Scientific Research Applications

4-fluoro-N-methyl-N-(2-methylcyclohexyl)benzenesulfonamide has been studied for its potential therapeutic properties in various areas, including pain management, inflammation, and cancer. In preclinical studies, 4-fluoro-N-methyl-N-(2-methylcyclohexyl)benzenesulfonamide has been shown to reduce pain and inflammation in animal models of neuropathic pain, osteoarthritis, and inflammatory bowel disease. 4-fluoro-N-methyl-N-(2-methylcyclohexyl)benzenesulfonamide has also demonstrated anti-tumor activity in cancer cell lines and animal models, suggesting a potential role in cancer therapy.

properties

IUPAC Name

4-fluoro-N-methyl-N-(2-methylcyclohexyl)benzenesulfonamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H20FNO2S/c1-11-5-3-4-6-14(11)16(2)19(17,18)13-9-7-12(15)8-10-13/h7-11,14H,3-6H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FBKBLFCTHJEQIJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CCCCC1N(C)S(=O)(=O)C2=CC=C(C=C2)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H20FNO2S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

285.38 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-fluoro-N-methyl-N-(2-methylcyclohexyl)benzenesulfonamide

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